molecular formula C10H7N3O B1436509 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 30750-23-3

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Cat. No. B1436509
CAS RN: 30750-23-3
M. Wt: 185.18 g/mol
InChI Key: VKPPRAWHRPCNBO-UHFFFAOYSA-N
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Description

“2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is a chemical compound with the molecular formula C10H7N3O . It is also known by its CAS Number: 30750-23-3 .


Synthesis Analysis

A green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .


Molecular Structure Analysis

The molecular weight of “2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile” is 185.18 g/mol . The InChI code is 1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7 (8)10 (14)13-9/h1-4H,5H2, (H,12,13,14) .


Chemical Reactions Analysis

The compound is involved in a one-pot multicomponent and environmentally acceptable process used to manufacture a wide range of heterocyclic compounds quickly, in a cost-effective way, and from basic starting materials .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 185.18 g/mol, an XLogP3-AA of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile shows versatility in chemical synthesis. It is involved in the formation of para-quinomethane products, as observed in the oxidation of (3,4-dihydroxyphenyl)acetonitrile. This compound exhibits unique reactivity due to its diastereoisomeric nature and tautomeric shifts, contributing to complex reactions in synthetic organic chemistry (Land et al., 2003).

Application in Heterocyclic Compound Synthesis

  • The compound is significant in the synthesis of complex heterocyclic structures. For example, reactions with aliphatic primary amines lead to the formation of pyrazino[2,1-b]quinazolin-6-ones, demonstrating its role in expanding the diversity of heterocyclic compounds (Kulik et al., 2007).

Reactivity in Complex Synthesis Processes

  • The compound's reactivity is explored in various synthesis processes. For instance, its transformation and interaction with different compounds like hydrazonoyl halides lead to the creation of novel chemical structures, expanding the possibilities in synthetic methodologies (Awad et al., 2001).

Catalysis and Synthesis Enhancement

  • In catalysis, 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile contributes to efficient processes, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, highlighting its utility in enhancing reaction efficiencies in the presence of certain catalysts (Magyar & Hell, 2016).

Structural Formation in Novel Compounds

  • The compound plays a role in the formation of novel structures like sulfanyl, sulfinyl, and quinazolinone derivatives. These structures are significant in the development of new materials with potential applications in various fields (Reddy et al., 2012).

Versatility in Organic Chemistry

  • Its versatility is further highlighted in reactions leading to the formation of quinazolinone analogues with potential bioactive properties. This underlines the compound's importance in the realm of organic and medicinal chemistry (Nguyen et al., 2019).

properties

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPRAWHRPCNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263861
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

CAS RN

30750-23-3
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30750-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Cyanoethanethioamide (1.00 g, 10.0 mmol) and bromoethane (821 μL, 11.0 mmol) were added to an ethanolic solution of sodium ethoxide (11.5 mmol, 5.3 mL). The resulting mixture was stirred for 6 hours, 2-aminobenzoic acid (1.50 g, 10.9 mmol) was added, and the reaction was refluxed overnight with stirring. A solid precipitate formed upon cooling of the reaction mixture, which was recovered by vacuum filtration and washed sequentially with ethanol, water, ethanol, and diethyl ether. The solid was then dried to yield 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile (872 mg, 47%). 1NMR (400 MHz, DMSO-d6) δ ppm 4.17 (s, 2H), 7.53 (t, J=7.5 Hz, 1H), 7.68 (d, J=7.9 Hz, 1H), 7.83 (t, J=7.8 Hz, 1H), 8.10 (dd, J1=7.9 Hz, J2=1.2 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
821 μL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Kikelj - thieme-connect.com
Quinazoline (1) is 1, 3-diazanaphthalene, whose name originates from Weddige [1] and indicates its nature of being an aza derivative of quinoline and an isomer of both cinnoline and …
Number of citations: 0 www.thieme-connect.com
O Kuleshova, O Khilya, Y Volovenko… - ACS …, 2017 - ACS Publications
We report here an efficient and easily reproducible two-step approach to heterocycle-substituted amino-pyrazoles from heterocyclic acetonitriles and their unprecedented subsequent …
Number of citations: 9 pubs.acs.org
BF Abdel-Wahab, RE Khidre… - ARKIVOC: Online Journal …, 2011 - researchgate.net
This review deals with synthesis and reactions of pyrazole-3 (4)-carbaldehydes as well as their biological activity. The data on the methods of synthesis, chemical reactions, and …
Number of citations: 60 www.researchgate.net

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